Ferric-EDTA

Catalog No.
S579129
CAS No.
17099-81-9
M.F
C10H13FeN2O8
M. Wt
345.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric-EDTA

CAS Number

17099-81-9

Product Name

Ferric-EDTA

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+)

Molecular Formula

C10H13FeN2O8

Molecular Weight

345.06 g/mol

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3

InChI Key

UOMQUZPKALKDCA-UHFFFAOYSA-K

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]

Synonyms

ammonium ferric edetate, EDTA Fe(III), EDTA ferric ammonium, Fe(III)-EDTA, Fe(III)-edta complex (1:1), Fe(III)-EDTA, ammonium salt, Fe(III)-EDTA, potassium salt, Fe(III)-EDTA, sodium salt, Fe(III)-EDTA, sodium salt, trihydrate, ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen, ferric EDTA, ferric sodium edetate, ferric-edta, hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III), iron(III) EDTA, Irostrene, monoferric edetate, NaFeEDTA, sodium feredetate, sodium iron EDTA, Sytron

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]

Description

The exact mass of the compound Ferric-EDTA is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferric ethylenediaminetetraacetate is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid. This compound is characterized by its yellowish aqueous solutions, which arise from the strong affinity of ethylenediaminetetraacetic acid for ferric ions. The predominant species in near-neutral pH conditions is the anion [Fe(EDTA)(H2O)][Fe(EDTA)(H_2O)]^- . Ferric ethylenediaminetetraacetate plays a significant role in various chemical and biological processes due to its ability to solubilize iron, making it bioavailable for plant uptake and other applications.

, particularly involving oxidative processes. For instance, it can react with hydrogen peroxide to generate hydroxyl radicals, a reaction that is influenced by the presence of superoxide dismutase, which inhibits the degradation of substrates like deoxyribose and benzoate . The general reaction can be summarized as follows:

Fe3++EDTA4[Fe(EDTA)]+6H2OFe^{3+}+EDTA^{4-}\rightarrow [Fe(EDTA)]^{-}+6H_2O

This reaction illustrates the chelation process where the ferric ion is stabilized by the ethylenediaminetetraacetate ligand.

In biological contexts, ferric ethylenediaminetetraacetate serves as a critical iron source for plants, especially in conditions where iron availability is limited due to soil chemistry. The complex's stability allows it to remain soluble and bioavailable until it reaches plant roots, where it can be reduced to the less stable ferrous form for uptake . Additionally, studies have shown that ferric ethylenediaminetetraacetate can influence oxidative stress responses in cells by participating in radical generation processes .

Ferric ethylenediaminetetraacetate can be synthesized through several methods, typically involving the reaction of ferric salts with ethylenediaminetetraacetic acid. One common method involves mixing solutions of hexaaquairon(III) ions with ethylenediaminetetraacetic acid in an alkaline medium:

  • Dissolve a ferric salt (e.g., iron(III) chloride) in water.
  • Add a solution of ethylenediaminetetraacetic acid adjusted to a pH of around 7.
  • Stir the mixture until complexation occurs, resulting in the formation of ferric ethylenediaminetetraacetate.

The resulting product can be precipitated and purified as needed .

Ferric ethylenediaminetetraacetate has diverse applications across several fields:

  • Agriculture: Used as a chelating agent to provide iron to plants suffering from chlorosis due to iron deficiency.
  • Industrial: Acts as a stabilizer in bleaching processes and as an additive in photographic chemicals.
  • Environmental Science: Utilized in studies related to metal ion interactions and oxidative stress .

Research has demonstrated that ferric ethylenediaminetetraacetate interacts with various biological molecules, influencing oxidative stress pathways. Its ability to generate hydroxyl radicals when reacting with hydrogen peroxide indicates its role in Fenton-like reactions, which are critical for understanding oxidative damage mechanisms . Additionally, studies show that its interaction with superoxide dismutase alters radical production rates, suggesting potential therapeutic implications in managing oxidative stress-related conditions.

Ferric ethylenediaminetetraacetate shares similarities with other chelating agents but exhibits unique properties due to its specific structure and reactivity. Here are some comparable compounds:

CompoundStructureUnique Features
Ferrous Ethylenediaminetetraacetate[Fe2+(EDTA)]2[Fe^{2+}(EDTA)]^{2-}More reactive than its ferric counterpart; readily oxidizes.
DeferoxamineA polyamine chelatorUsed clinically for iron overload treatment; different binding characteristics.
Ethylenediaminedi(o-hydroxyphenylacetic acid)A derivative of EDTAOffers selective binding properties for specific metal ions.

Ferric ethylenediaminetetraacetate's stability under varying pH conditions and its effectiveness as a nutrient source set it apart from these similar compounds .

Coordination Chemistry and Ligand Binding Mechanisms

The coordination chemistry of ferric ethylenediaminetetraacetic acid involves sophisticated molecular interactions that establish this complex as a paradigmatic example of hexadentate chelation. Ethylenediaminetetraacetic acid functions as a hexadentate chelating agent, meaning it forms six coordination bonds with the central ferric ion through its nitrogen and oxygen donor atoms. The ligand architecture enables simultaneous coordination through two amine nitrogen atoms and four carboxylate oxygen atoms, creating a highly stable octahedral coordination environment around the ferric center.

Recent X-ray absorption spectroscopy and resonant inelastic X-ray scattering studies have revealed detailed insights into the electronic structure modifications that occur upon complex formation. The metal-ligand interactions involve significant orbital mixing between the nitrogen lone pair orbitals and the ferric d-orbitals, specifically the dz², dx²-y², and dxy orbitals, resulting in the formation of ferric-nitrogen sigma bonds. This orbital hybridization fundamentally alters the electronic properties of both the metal center and the organic ligand, creating new frontier orbital configurations that determine the complex's chemical reactivity and stability.

The structural constraints imposed by the ethylene backbone of ethylenediaminetetraacetic acid prevent the formation of ideal 90° bond angles typically observed in octahedral complexes with more flexible ligands. Instead, the bonding angles in the coordination plane approximate 70°, necessitating the coordination of an additional water molecule to complete the coordination sphere in aqueous environments. This seven-coordinate structure, formulated as [iron(ethylenediaminetetraacetic acid)(water)]⁻, represents the predominant species under near-neutral conditions.

The formation of the complex follows a well-defined synthetic pathway involving the combination of ferrous salts with aqueous ethylenediaminetetraacetic acid solutions under oxidizing conditions. The reaction proceeds according to the stoichiometry: iron sulfate heptahydrate + dipotassium dihydrogen ethylenediaminetetraacetic acid + oxygen → potassium [iron ethylenediaminetetraacetic acid (water)] + potassium hydrogen sulfate + water. Alternative synthesis methods utilize direct reaction between ethylenediaminetetraacetic acid and ferric hydroxide or ferric oxide under autoclave conditions, yielding pure, stable products suitable for long-term storage.

Thermodynamic measurements indicate that the formation of ferric ethylenediaminetetraacetic acid is characterized by a formation enthalpy of -11.5 ± 0.5 kilojoules per mole at 25°C. The corresponding entropy change of 440 joules per mole per degree demonstrates the favorable thermodynamic driving force for complex formation, reflecting the enhanced solvation and conformational flexibility achieved through chelation.

pH-Dependent Stability and Speciation in Aqueous Systems

The stability and speciation of ferric ethylenediaminetetraacetic acid complexes exhibit dramatic pH-dependent behavior that fundamentally determines their chemical behavior in aqueous systems. Comprehensive studies have documented that conditional dissociation constants increase by approximately 600-fold across the pH range from 7.7 to 9.0, demonstrating the profound influence of solution acidity on complex stability. This remarkable pH sensitivity arises primarily from the progressive formation of mixed ethylenediaminetetraacetic acid-hydroxy chelates with significantly more rapid dissociation kinetics compared to the parent complex.

At pH values below 6.5, ferric ethylenediaminetetraacetic acid maintains exceptional stability, with the complex remaining effectively intact for extended periods. However, as pH increases beyond 7.0, the formation of mixed hydroxo species becomes increasingly prevalent. These mixed complexes, including iron ethylenediaminetetraacetic acid hydroxide and iron ethylenediaminetetraacetic acid dihydroxide species, demonstrate substantially reduced thermodynamic stability compared to the parent complex.

The mechanistic basis for pH-dependent stability involves the competitive coordination of hydroxide ions with the ethylenediaminetetraacetic acid ligand. As solution pH increases, hydroxide ligands progressively occupy coordination positions that would otherwise be available for ethylenediaminetetraacetic acid functional groups, effectively reducing the denticity of the chelating agent from hexadentate to tetradentate or lower. This reduction in coordination number destabilizes the complex and increases the rate of ligand dissociation.

Quantitative analysis of pH effects reveals that measured dissociation constants in darkness remain relatively constant at 10°C and 20°C, but demonstrate substantial temperature sensitivity at elevated pH values. The formation of iron(hydroxide)₂⁺ species becomes significant at higher pH, with calculated hydrolysis constants indicating log β₂* values of -6.40 ± 0.15. These thermodynamic parameters enable precise modeling of iron hydrolysis speciation in complex aqueous systems.

The practical implications of pH-dependent stability are particularly evident in agricultural applications, where ferric ethylenediaminetetraacetic acid effectiveness for treating iron chlorosis varies dramatically with soil pH. Research demonstrates that ferric ethylenediaminetetraacetic acid maintains effectiveness up to pH 6.5, beyond which alternative chelating agents with enhanced alkaline stability become necessary.

Comparative Analysis with Other Iron Chelates

The comparative analysis of ferric ethylenediaminetetraacetic acid with alternative iron chelating agents reveals distinct differences in stability constants, pH range effectiveness, and practical applications. Stability constant determinations demonstrate that ferric ethylenediaminetetraacetic acid exhibits a logarithmic stability constant of 25.1, positioning it among the most thermodynamically stable iron(III) complexes. This exceptional stability exceeds that of many alternative chelating systems, including nitrilotriacetic acid complexes and various antibiotic-based chelators.

Comparative studies with diethylenetriaminepentaacetic acid reveal that while diethylenetriaminepentaacetic acid demonstrates superior stability constants (log K = 28.6), the practical differences in performance depend critically on solution conditions. Diethylenetriaminepentaacetic acid maintains effectiveness across a broader pH range (4 to 7.5) compared to ethylenediaminetetraacetic acid (4 to 6.3), making it preferable for applications requiring alkaline stability.

The following table presents comparative stability constants for various iron(III) chelating systems:

Chelating AgentStability Constant (log K)Effective pH RangeRelative Cost
Ethylenediaminetetraacetic acid25.14.0 - 6.31.0×
Diethylenetriaminepentaacetic acid28.64.0 - 7.52.0×
Ethylenediamine-N,N'-disuccinic acid15.24.0 - 9.04.0×
Nitrilotriacetic acid15.94.0 - 6.00.8×
Citrate11.74.0 - 6.00.5×

Research comparing ferric ethylenediaminetetraacetic acid with citrate-based systems reveals fundamental differences in coordination mechanisms and stability. Iron(III)-citrate complexes demonstrate lower overall stability constants, with mononuclear species exhibiting log β values ranging from 25.69 to 38.85 depending on protonation state. However, citrate systems can form polynuclear complexes under specific conditions, creating more complex speciation patterns than observed with ethylenediaminetetraacetic acid.

Kinetic studies reveal that ferric ethylenediaminetetraacetic acid exhibits relatively slow dissociation rates compared to alternative chelating systems. Measured dissociation rate constants range from 5.3×10⁻⁷ s⁻¹ at pH 7.75 to 2.6×10⁻⁶ s⁻¹ at pH 8.26, indicating substantial kinetic stability even under conditions where thermodynamic stability is reduced. These kinetic parameters contrast favorably with more labile chelating systems that demonstrate rapid ligand exchange.

The comparative cost analysis reveals that ethylenediaminetetraacetic acid-based systems offer significant economic advantages over alternative chelating agents. While ethylenediamine-N,N'-disuccinic acid demonstrates superior alkaline stability, its cost premium of approximately four times that of ethylenediaminetetraacetic acid limits practical applications where pH control is feasible. Similarly, diethylenetriaminepentaacetic acid, despite its enhanced stability range, commands a two-fold cost premium that must be justified by specific application requirements.

Bioavailability studies comparing different iron chelate systems reveal that ferric ethylenediaminetetraacetic acid demonstrates moderate biological uptake compared to inorganic iron species. Research with marine phytoplankton indicates that while ethylenediaminetetraacetic acid-chelated iron shows reduced bioavailability compared to free ferric or ferrous ions, the complex provides a stable iron source that prevents precipitation and maintains iron availability over extended periods. These findings suggest that ferric ethylenediaminetetraacetic acid serves as an effective iron reservoir rather than a directly bioavailable iron source.

The environmental persistence of different iron chelating systems varies significantly, with ethylenediaminetetraacetic acid demonstrating moderate biodegradability compared to more readily degradable alternatives like ethylenediamine-N,N'-disuccinic acid. This persistence characteristic influences the long-term environmental impact of different chelating systems while simultaneously providing extended effectiveness in applications requiring sustained iron availability.

Adsorption onto Natural Minerals: Ferrihydrite and Iron Oxides

The adsorption behavior of ferric-ethylenediaminetetraacetic acid onto natural iron-bearing minerals represents a critical process controlling its environmental fate and transport [1] [3]. Ferrihydrite, as one of the most widespread iron minerals in natural environments, demonstrates significant interactions with ferric-ethylenediaminetetraacetic acid complexes through various surface complexation mechanisms [1] [24].

Research has established that ferric-ethylenediaminetetraacetic acid exhibits relatively weak adsorption characteristics across iron oxide surfaces compared to uncomplexed ethylenediaminetetraacetic acid [8] [12]. The adsorption process occurs predominantly through outer-sphere complexation at low pH values and specific surface complexation at elevated pH conditions [8]. Studies on goethite surfaces have revealed that ferric-ethylenediaminetetraacetic acid forms predominantly nonspecific surface complexes at low pH, transitioning to specific complexes at higher pH values [8] [12].

The transformation dynamics of ferrihydrite in the presence of ferric-ethylenediaminetetraacetic acid demonstrate complex interaction patterns [1]. During nine-day ferrihydrite aging experiments, metal exchange processes occur whereby the iron in ferric-ethylenediaminetetraacetic acid exchanges with iron(III) from the ferrihydrite structure [1]. This exchange process accelerates ferrihydrite dissolution and promotes transformation to more crystalline goethite phases [1].

Quantitative adsorption data for ferric-ethylenediaminetetraacetic acid on various iron oxides demonstrates distinct binding capacities across different mineral phases [27]. The maximum adsorption capacity values for ferric-ethylenediaminetetraacetic acid on hydrous ferric oxide at pH 5.5 reach approximately 9.93 × 10⁻⁷ mol/m² [27]. Comparative studies indicate that goethite exhibits approximately twice the adsorption capacity for ferric-ethylenediaminetetraacetic acid compared to lepidocrocite under similar conditions [27].

Iron Oxide PhaseMaximum Adsorption Capacity (mol/m²)pH ConditionsSurface Area (m²/g)
Hydrous Ferric Oxide9.93 × 10⁻⁷5.549.9 [19]
Goethite1.63 × 10⁻⁶3.325.0 [28]
Lepidocrocite8.17 × 10⁻⁷3.3-
FerrihydriteVariable3.0-9.0>200 [24]

The dissolution kinetics of iron oxides in the presence of ferric-ethylenediaminetetraacetic acid follow ligand-promoted dissolution mechanisms [3] [26]. The process initiates through adsorption of ferric-ethylenediaminetetraacetic acid complexes to mineral surfaces, followed by dissociation at the surface and subsequent release of dissolved ferric-ethylenediaminetetraacetic acid into solution [3] [26]. The dissolution rate demonstrates significant dependence on the iron oxide crystallinity, with maghemite and magnetite showing greater reactivity than hematite [22].

pH-Dependent Dissociation Kinetics in Aquatic Systems

The dissociation kinetics of ferric-ethylenediaminetetraacetic acid in aquatic environments exhibit pronounced pH dependency, fundamentally controlling the complex stability and iron bioavailability [10] [25]. Conditional dissociation constants increase dramatically with rising pH, showing a 600-fold increase between pH 7.7 and 9.0 [25]. This substantial change primarily results from the formation of mixed ethylenediaminetetraacetic acid-hydroxy chelates that demonstrate more rapid dissociation kinetics [25].

At circumneutral pH conditions typical of natural waters, ferric-ethylenediaminetetraacetic acid maintains relatively high stability [15] [20]. The principal complex species at neutral pH is [Fe(ethylenediaminetetraacetic acid)(H₂O)]⁻, where the tetraanion ethylenediaminetetraacetic acid⁴⁻ coordinates through four carboxylate groups and two amine nitrogen atoms [20]. This coordination structure provides substantial thermodynamic stability while remaining susceptible to pH-induced structural changes [18].

The pH-dependent speciation of ferric-ethylenediaminetetraacetic acid systems demonstrates complex equilibrium relationships involving multiple hydrolysis products [18]. At pH values below 6, proton competition significantly affects complex stability, with hydrogen ions outcompeting calcium and other alkaline earth metals for ethylenediaminetetraacetic acid coordination [15]. Conversely, at pH values exceeding 8, hydroxide ion formation leads to precipitation of ferric hydroxide and liberation of free ethylenediaminetetraacetic acid [15].

Kinetic rate constants for ferric-ethylenediaminetetraacetic acid dissociation demonstrate temperature independence, confirming the predominantly chemical rather than thermally-driven nature of the process [25]. Measured dissociation constants at 10°C and 20°C show similar values under identical pH conditions, indicating minimal thermal activation energy requirements [25].

pH RangeDissociation Constant (M)Dominant SpeciesStability Characteristics
3.1-4.010⁻¹⁵ to 10⁻¹⁴Fe-ethylenediaminetetraacetic acidHigh stability [16]
6.0-7.010⁻¹⁴ to 10⁻¹³[Fe(ethylenediaminetetraacetic acid)(H₂O)]⁻Moderate stability [25]
7.7-8.010⁻¹³ to 10⁻¹²Mixed hydroxy complexesDecreasing stability [25]
8.5-9.010⁻¹¹ to 10⁻¹⁰Fe(OH)₃ precipitationRapid dissociation [15]

The formation of mixed hydroxy-ethylenediaminetetraacetic acid complexes at elevated pH values represents a critical transition in complex stability [25]. These species exhibit accelerated dissociation kinetics compared to the primary ferric-ethylenediaminetetraacetic acid complex, leading to increased iron precipitation and reduced complex persistence in alkaline aquatic systems [25].

Photodegradation Pathways and Environmental Persistence

Photochemical degradation represents the primary transformation pathway for ferric-ethylenediaminetetraacetic acid in natural aquatic systems exposed to solar radiation [5] [16]. The photodegradation process demonstrates high efficiency under natural ultraviolet radiation conditions, with photochemical half-lives below one hour in humic lake water during summer conditions [5].

The photodegradation mechanism involves initial photoreduction of surface-bound ferric-ethylenediaminetetraacetic acid complexes, yielding ferrous iron and ethylenediaminetetraacetic acid oxidation products [22]. This process generates formaldehyde and various intermediate organic compounds as primary photodegradation products [22]. The photoreduction step is followed by thermal reactions between produced ferrous ions and remaining solid iron oxides, ultimately producing dissolved ferric ions [22].

Wavelength specificity studies reveal that ferric-ethylenediaminetetraacetic acid absorbs primarily in the blue and ultraviolet spectral regions below 454 nanometers [11]. Removal of these wavelengths through spectral filtering completely eliminates photodegradation, confirming the wavelength-dependent nature of the process [11]. The photodegradation rate increases substantially with irradiance intensity, demonstrating first-order kinetics with respect to light exposure [11].

Temperature effects on photodegradation rates show minimal influence compared to irradiance effects [11]. A 20°C temperature increase from 20°C to 40°C results in only a 26% increase in photodegradation rate constants, yielding a Q₁₀ value substantially below typical thermochemical reactions [11]. This low temperature dependence confirms the predominantly photochemical rather than thermal nature of the degradation process [11].

Environmental ConditionHalf-lifePrimary ProductsRate Constant
Humic lake water, summer<1 hour [5]Formaldehyde, organics-
Laboratory UV (315-400 nm)2-4 hours [16]CO₂, NH₃, metabolites-
Nutrient solution, full spectrum3-4 days [11]Fe precipitation, pH increase24 mM/day [7]
Natural sunlightVariable [16]pH-dependent productspH-dependent [16]

The identification of photodegradation products reveals complex transformation pathways that do not result in complete mineralization [5]. Major identified products include diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, ethylenediaminetriacetic acid, and various lower molecular weight amine derivatives [5]. These intermediate products demonstrate varying environmental persistence and may contribute to continued iron mobilization in aquatic systems [5].

Homogeneous photolysis becomes the dominant ferric-ethylenediaminetetraacetic acid transformation mechanism once significant concentrations build up in solution [22]. This transition from heterogeneous to homogeneous photochemical processes affects both the rate and products of photodegradation, with implications for long-term environmental persistence [22].

Competitive Ligand Exchange with Calcium and Magnesium Ions

Competitive ligand exchange between ferric-ethylenediaminetetraacetic acid and calcium or magnesium ions represents a fundamental process affecting iron speciation and bioavailability in natural waters [6] [13]. The presence of these alkaline earth metals significantly influences ferric-ethylenediaminetetraacetic acid stability through direct competition for ethylenediaminetetraacetic acid coordination sites [6] [13].

Experimental studies demonstrate that increasing calcium or magnesium concentrations to exceed ethylenediaminetetraacetic acid concentrations leads to enhanced photochemical formation of unchelated ferrous iron [6] [13]. This enhancement occurs through metal-promoted photoreductive dissociation of ferric-ethylenediaminetetraacetic acid complexes, with 50-fold increases in ferrous iron formation rates observed at high calcium or magnesium concentrations [6] [13].

The competitive exchange mechanism follows established thermodynamic principles based on relative binding affinities [15]. Calcium demonstrates optimal chelation with ethylenediaminetetraacetic acid at pH values greater than 6, while ferric iron shows optimal binding at pH values below 8 [15]. This pH-dependent competition creates dynamic equilibrium conditions where metal speciation varies with environmental pH fluctuations [15].

Kinetic modeling of iron transformation processes indicates that the facilitated ferrous iron formation results specifically from calcium and magnesium-promoted photoreductive dissociation rather than direct thermal exchange [6] [13]. The process requires photochemical activation, distinguishing it from simple equilibrium-driven ligand exchange reactions [6] [13].

Quantitative analysis reveals distinct exchange rates between different alkaline earth metals and ferric-ethylenediaminetetraacetic acid [1]. Calcium-ethylenediaminetetraacetic acid demonstrates faster exchange with ferrihydrite iron(III) compared to nickel-ethylenediaminetetraacetic acid under identical conditions [1]. This differential exchange rate reflects the varying thermodynamic stability constants and kinetic lability of different metal-ethylenediaminetetraacetic acid complexes [1].

Metal IonExchange Rate RatioBinding Affinity (log K)pH OptimumEnvironmental Significance
Calcium1.5x faster than Ni [1]10.7 [15]>6.0 [15]High abundance in natural waters
MagnesiumSimilar to Ca [6]8.7 [15]>6.0 [15]Ubiquitous in aquatic systems
NickelReference rate [1]18.6 [15]<8.0 [15]Limited environmental occurrence
Iron(III)Variable [1]25.1 [15]<8.0 [15]Target metal for exchange

The cellular iron uptake implications of competitive ligand exchange demonstrate significant biological relevance [6] [13]. In ethylenediaminetetraacetic acid-buffered systems, cellular iron uptake rates increase approximately three-fold under excess calcium or magnesium conditions where enhanced photochemical ferrous iron formation occurs [6] [13]. This increase directly correlates with the enhanced photoreductive dissociation of ferric-ethylenediaminetetraacetic acid complexes [6] [13].

Related CAS

15275-07-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Iron Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

17099-81-9

General Manufacturing Information

Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, hydrogen (1:1), (OC-6-21)-: INACTIVE

Dates

Modify: 2024-02-18

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